molecular formula C34H48O2 B1228042 3-Benzoyloxycholesta-8,14-diene CAS No. 20748-23-6

3-Benzoyloxycholesta-8,14-diene

Cat. No.: B1228042
CAS No.: 20748-23-6
M. Wt: 488.7 g/mol
InChI Key: QIBPWHCNUAMCBM-YIAGYAHKSA-N
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Description

3-Benzoyloxycholesta-8,14-diene is a synthetic derivative of cholesterol, characterized by the presence of a benzoyloxy group at the third position of the cholesta-8,14-diene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyloxycholesta-8,14-diene typically involves the esterification of cholesta-8,14-dien-3-ol with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, which acts as a catalyst. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 12-24 hours

The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors with controlled temperature and stirring

    Continuous Flow Systems: For efficient mixing and reaction control

    Purification: Industrial-scale chromatography or crystallization techniques

Chemical Reactions Analysis

Types of Reactions

3-Benzoyloxycholesta-8,14-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of different esters or ethers.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, room temperature

    Reduction: Hydrogen gas with palladium on carbon, room temperature to 50°C

    Substitution: Sodium methoxide in methanol, reflux conditions

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Saturated hydrocarbons

    Substitution Products: Various esters and ethers

Scientific Research Applications

3-Benzoyloxycholesta-8,14-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzoyloxycholesta-8,14-diene involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with enzymes involved in cholesterol metabolism, potentially inhibiting their activity and altering cholesterol homeostasis .

Comparison with Similar Compounds

Similar Compounds

    Cholesta-8,14-dien-3-ol: The parent compound without the benzoyloxy group.

    3-Benzoyloxycholesta-5,7-diene: A similar compound with double bonds at different positions.

    3-Acetoxycholesta-8,14-diene: An analogue with an acetoxy group instead of a benzoyloxy group.

Uniqueness

3-Benzoyloxycholesta-8,14-diene is unique due to its specific structural modification, which imparts distinct chemical and biological properties. The presence of the benzoyloxy group enhances its stability and reactivity compared to its analogues, making it a valuable compound for various applications .

Properties

IUPAC Name

[(3S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-13,17,23-24,26-27,29H,9-11,14-16,18-22H2,1-5H3/t24-,26?,27+,29-,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBPWHCNUAMCBM-YIAGYAHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942963
Record name Cholesta-8,14-dien-3-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20748-23-6
Record name 3-Benzoyloxycholesta-8,14-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020748236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesta-8,14-dien-3-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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